2,6-Dimethoxy-4-{[4-(3-methylbenzyl)piperazin-1-yl]methyl}phenol
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Overview
Description
2,6-DIMETHOXY-4-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL is a complex organic compound with a molecular formula of C17H21NO3 and a molecular weight of 287.35354 g/mol . This compound is characterized by the presence of methoxy groups at the 2 and 6 positions of the phenol ring, and a piperazine moiety linked to a methylphenyl group. It is a derivative of phenol and piperazine, which are commonly found in various pharmaceutical and industrial applications.
Preparation Methods
The synthesis of 2,6-DIMETHOXY-4-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL involves multiple steps. One common synthetic route includes the reaction of 2,6-dimethoxyphenol with a piperazine derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane or toluene. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
2,6-DIMETHOXY-4-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various substituted phenols and piperazine derivatives.
Scientific Research Applications
2,6-DIMETHOXY-4-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2,6-DIMETHOXY-4-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors in the body, including serotonin and dopamine receptors, which can modulate neurotransmitter activity. The phenol group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar compounds to 2,6-DIMETHOXY-4-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL include:
2,6-Dimethoxy-4-methylphenol: A simpler derivative with similar methoxy and phenol groups but lacking the piperazine moiety.
4-Methyl-2,6-dimethoxyphenol: Another related compound with a methyl group at the 4 position instead of the piperazine moiety.
2,6-Dimethoxy-4-({[(3-methylphenyl)methyl]amino}methyl)phenol: A compound with an amino group instead of the piperazine moiety.
The uniqueness of 2,6-DIMETHOXY-4-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL lies in its combination of methoxy, phenol, and piperazine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H28N2O3 |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
2,6-dimethoxy-4-[[4-[(3-methylphenyl)methyl]piperazin-1-yl]methyl]phenol |
InChI |
InChI=1S/C21H28N2O3/c1-16-5-4-6-17(11-16)14-22-7-9-23(10-8-22)15-18-12-19(25-2)21(24)20(13-18)26-3/h4-6,11-13,24H,7-10,14-15H2,1-3H3 |
InChI Key |
XZQUFMOEFWUFEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC |
Origin of Product |
United States |
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